molecular formula C5H8Na2O7S4 B13444920 Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate

Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate

Cat. No.: B13444920
M. Wt: 354.4 g/mol
InChI Key: UECIXNXVLVZQST-UHFFFAOYSA-L
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Description

Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is a complex organosulfur compound. It is characterized by the presence of multiple sulfonate groups, which contribute to its high solubility in water and its reactivity in various chemical processes. This compound is often used in industrial and research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate typically involves the reaction of ethanesulfonic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of disodium sulfite and ethanesulfonyl chloride, which react to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organosulfur compounds .

Mechanism of Action

The mechanism by which disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate exerts its effects involves the interaction of its sulfonate groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, proteins, and other biomolecules, thereby influencing their activity and function . The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is unique due to its multiple sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high water solubility and strong nucleophilic or electrophilic properties .

Properties

Molecular Formula

C5H8Na2O7S4

Molecular Weight

354.4 g/mol

IUPAC Name

disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate

InChI

InChI=1S/C5H10O7S4.2Na/c6-5(13-1-3-15(7,8)9)14-2-4-16(10,11)12;;/h1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

UECIXNXVLVZQST-UHFFFAOYSA-L

Canonical SMILES

C(CS(=O)(=O)[O-])SC(=O)SCCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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